molecular formula C8H13NO6 B13397941 2-acetamido-2-deoxy-D-glucono-delta-lactone

2-acetamido-2-deoxy-D-glucono-delta-lactone

Cat. No.: B13397941
M. Wt: 219.19 g/mol
InChI Key: NELQYZRSPDCGRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetamido-2-deoxy-D-glucono-1,5-lactone: is a bioactive compound frequently employed in the synthesis of glycosylated drugs and carbohydrates. This compound is notable for its role as a precursor or intermediate in the production of pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetamido-2-deoxy-D-glucono-1,5-lactone typically involves the condensation of N-acetyl-3,4,6-tri-O-acetyl-D-glucosamine with arenesulfonylhydrazines, followed by oxidation with manganese dioxide to form the corresponding glucono-1,5-lactone sulfonylhydrazones . The O-acetyl protecting groups are then removed using ammonia in methanol to furnish the final product .

Industrial Production Methods: While specific industrial production methods for 2-acetamido-2-deoxy-D-glucono-1,5-lactone are not widely documented, the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up processes. The use of common reagents and conditions suggests that industrial production could be feasible with appropriate optimization.

Chemical Reactions Analysis

Types of Reactions: 2-acetamido-2-deoxy-D-glucono-1,5-lactone undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: Manganese dioxide is commonly used as an oxidizing agent.

    Substitution: Arenesulfonylhydrazines are used in the condensation step of its synthesis.

Major Products: The major products formed from these reactions include glucono-1,5-lactone sulfonylhydrazones and other derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

2-acetamido-2-deoxy-D-glucono-1,5-lactone has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of glycosylated drugs and carbohydrates.

    Biology: The compound is employed in studies involving enzyme inhibition, particularly for human O-linked beta-N-acetylglucosaminidase and hexosaminidases.

    Medicine: Its role as an enzyme inhibitor makes it relevant in research on neurodegenerative and cardiovascular disorders, type 2 diabetes, and cancer.

    Industry: The compound’s bioactivity and role in drug synthesis make it valuable in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 2-acetamido-2-deoxy-D-glucono-1,5-lactone involves the inhibition of key enzymes such as human O-linked beta-N-acetylglucosaminidase and hexosaminidases . This inhibition is achieved through a substrate-assisted mechanism, resulting in the net retention of the anomeric configuration . The compound binds to the active site of these enzymes, preventing their normal function and thereby exerting its effects .

Comparison with Similar Compounds

  • 2-(Acetylamino)-2-deoxy-D-gluconic acid delta-lactone
  • 2-Acetamido-2-deoxy-D-glucono-delta-lactone
  • N-Acetylglucosamino-1,5-lactone

Uniqueness: 2-acetamido-2-deoxy-D-glucono-1,5-lactone is unique due to its specific bioactivity and its role as a precursor in the synthesis of glycosylated drugs and carbohydrates. Its ability to inhibit key enzymes involved in various diseases further distinguishes it from similar compounds .

Properties

IUPAC Name

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-oxooxan-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-7,10,12-13H,2H2,1H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELQYZRSPDCGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1=O)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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